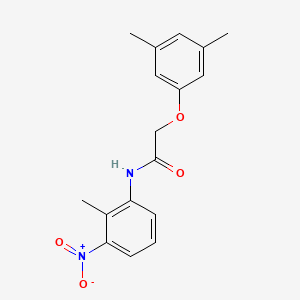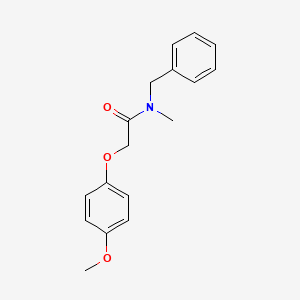
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide, also known as clomazone, is a selective herbicide that is widely used in agriculture to control the growth of weeds in crops. This compound belongs to the family of benzamide herbicides and is known for its effectiveness in controlling grass and broadleaf weeds in various crops.
Mécanisme D'action
Clomazone works by inhibiting the biosynthesis of carotenoids in plants, which are essential pigments that protect the plant from oxidative damage and provide photosynthetic efficiency. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates that cause membrane damage and ultimately result in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been shown to have a significant impact on the physiology and biochemistry of plants. The inhibition of carotenoid biosynthesis leads to the accumulation of reactive oxygen species (ROS) in plants, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
Clomazone is widely used in laboratory experiments to study the effects of herbicides on plant physiology and biochemistry. Its selective herbicidal properties make it a valuable tool for researchers studying the impact of herbicides on crop yield and quality. However, the use of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide in laboratory experiments is limited by its potential toxicity to non-target organisms and its potential impact on the environment.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide, including:
1. Developing new formulations of this compound that are more effective and less toxic to non-target organisms.
2. Studying the impact of this compound on soil health and microbial communities.
3. Investigating the potential of this compound as a tool for weed management in organic agriculture.
4. Evaluating the impact of this compound on the nutritional quality of crops.
5. Studying the potential of this compound as a tool for managing herbicide-resistant weeds.
Conclusion:
In conclusion, this compound is a selective herbicide that has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mechanism of action involves the inhibition of carotenoid biosynthesis in plants, leading to the accumulation of toxic intermediates and ultimately resulting in the death of the plant. While this compound is a valuable tool for researchers studying the effects of herbicides on plant physiology and biochemistry, its use is limited by its potential toxicity to non-target organisms and its potential impact on the environment. Future research on this compound should focus on developing new formulations that are more effective and less toxic, studying its impact on soil health and microbial communities, and evaluating its potential as a tool for managing herbicide-resistant weeds.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the amide bond between the two molecules, leading to the formation of this compound.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its herbicidal properties and its potential impact on the environment. Various studies have been conducted to evaluate the effectiveness of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide in controlling weeds in different crops, including soybeans, cotton, and peanuts.
Propriétés
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-3-12-6-4-5-7-15(12)18-16(19)13-9-8-11(2)10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYQGAXWBBWWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)

![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)
